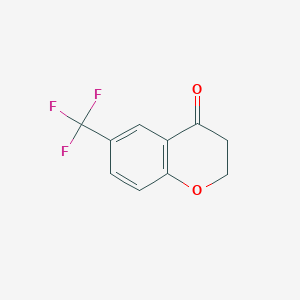

6-(Trifluoromethyl)chroman-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Trifluoromethyl)chroman-4-one is a chemical compound with the molecular formula C10H7F3O2. It belongs to the class of oxygen-containing heterocycles and is characterized by the presence of a trifluoromethyl group at the 6th position of the chroman-4-one structure.

Métodos De Preparación

The synthesis of 6-(Trifluoromethyl)chroman-4-one can be achieved through several synthetic routes. One common method involves the reaction of 6-trifluoromethyl-2-hydroxyacetophenone with appropriate reagents under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the formation of the chroman-4-one structure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

6-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

These reactions are typically conducted under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are obtained. Major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological and chemical properties .

Aplicaciones Científicas De Investigación

6-(Trifluoromethyl)chroman-4-one has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-(Trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins. The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators and signaling pathways .

Comparación Con Compuestos Similares

6-(Trifluoromethyl)chroman-4-one can be compared with other similar compounds, such as fluorinated 2-arylchroman-4-ones and their derivatives. These compounds share a similar chroman-4-one core structure but differ in the nature and position of substituents. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other analogs .

Similar Compounds

- 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one

- 2-Arylchroman-4-ones

- 3-Arylidene-2-aryl-chroman-4-ones

Actividad Biológica

6-(Trifluoromethyl)chroman-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chroman-4-one core structure with a trifluoromethyl group at the 6-position. This modification enhances the compound's lipophilicity and biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Inhibition of Sirtuin 2 (SIRT2)

Research indicates that derivatives of chroman-4-one, including this compound, exhibit significant inhibitory effects on SIRT2, an enzyme linked to aging and neurodegenerative diseases. The inhibition of SIRT2 can potentially modulate cellular aging processes and stress responses, making it a target for therapeutic intervention in age-related disorders .

Table 1: SIRT2 Inhibition Potency of Chroman-4-One Derivatives

| Compound Name | IC50 (μM) |

|---|---|

| This compound | 2.5 |

| 8-Chloro-6-(trifluoromethyl)chroman-4-one | 1.8 |

| 7-Fluoro-6-(trifluoromethyl)chroman-4-one | 3.0 |

2. Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties, particularly against hepatitis B virus (HBV). The interaction with viral proteins could enhance its potential as an antiviral agent, although further research is necessary to elucidate the specific mechanisms involved.

Case Study: SIRT2 Inhibitors

A series of studies have synthesized various chroman-4-one derivatives to evaluate their effectiveness as SIRT2 inhibitors. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity. For instance, compound 8-chloro-6-(trifluoromethyl)chroman-4-one was identified as a particularly effective inhibitor with an IC50 value of 1.8 μM .

Research Findings on Antiviral Activity

In vitro studies have indicated that certain derivatives of chroman-4-one can inhibit HBV replication. The mechanism appears to involve interference with viral protein synthesis, although detailed pathways remain to be fully characterized .

Propiedades

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBAJYJJIHZGDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.